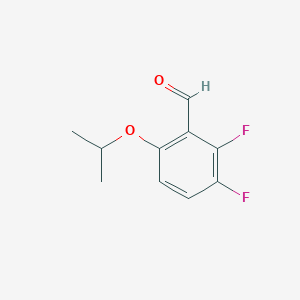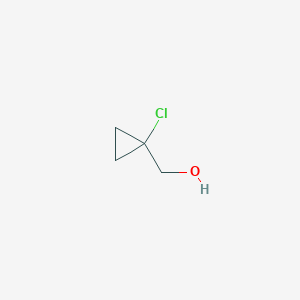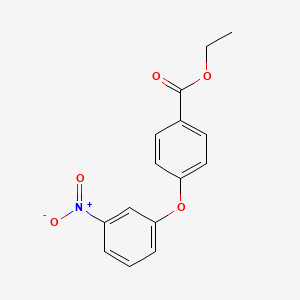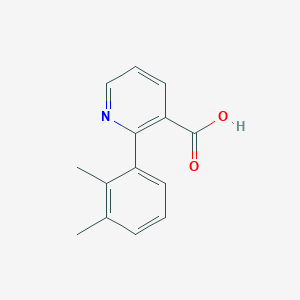
Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate is an organic compound belonging to the class of esters It features a pyrazole ring substituted with an ethyl ester group and a phenylethyl group
作用機序
Target of Action
Ethyl 5-phenethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, antidepressant, and anticonvulsant properties . .
Mode of Action
It’s known that the biological properties of pyrazole derivatives can be significantly modified by the presence of different substituents on the pyrazole ring and the phenyl ring .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Pyrazole derivatives have been reported to possess antibacterial, anticancer, anti-inflammatory, antidepressant, and anticonvulsant properties , suggesting that they can induce a variety of molecular and cellular changes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-phenylethylamine with ethyl 4-chloro-3-oxobutanoate under basic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl ketone derivatives.
Reduction: Formation of ethyl 5-(2-phenylethyl)-1H-pyrazole-4-methanol.
Substitution: Formation of nitro or halogenated pyrazole derivatives.
科学的研究の応用
Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and as a building block in the production of fine chemicals.
類似化合物との比較
Similar Compounds
Ethyl 5-(2-phenylethyl)-1H-pyrazole-3-carboxylate: Similar structure but with the ester group at a different position on the pyrazole ring.
2-(2-Phenylethyl)chromones: Compounds with a chromone ring instead of a pyrazole ring, exhibiting different biological activities.
Phenethylamines: Compounds with a phenylethyl group attached to an amine, known for their psychoactive properties.
Uniqueness
Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The combination of the pyrazole ring and the phenylethyl group provides a distinct pharmacophore that can be exploited in drug design and synthesis.
特性
IUPAC Name |
ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-14(17)12-10-15-16-13(12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBFRUBMFQQNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














